molecular formula C9H18N2O3 B1273867 Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate CAS No. 88815-86-5

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

Cat. No.: B1273867
CAS No.: 88815-86-5
M. Wt: 202.25 g/mol
InChI Key: RZQVVXVADFHVDT-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is a protected amino acid derivative of interest in synthetic organic chemistry. Compounds of this class are frequently employed as key intermediates and building blocks in multi-step synthetic routes, particularly in the development of pharmaceuticals and peptidomimetics . The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the amine functionality, allowing for selective reaction at other molecular sites while providing stability under a wide range of conditions; the Boc group is typically removable under mild acidic conditions . The specific structural features of this molecule—containing both a Boc-protected amine and a methylcarbamoyl group—suggest its potential utility in constructing more complex molecular architectures. Researchers may find value in this compound for projects involving the synthesis of modified peptides or specialized small molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper storage in a cool, dry environment, such as a freezer under an inert atmosphere, is generally recommended for related compounds to ensure long-term stability .

Properties

IUPAC Name

tert-butyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(7(12)10-5)11-8(13)14-9(2,3)4/h6H,1-5H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQVVXVADFHVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163757
Record name 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID701163757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88815-86-5
Record name 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88815-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Boc Protection of Ethylenediamine

The synthesis begins with the protection of ethylenediamine’s primary amine using di-tert-butyl dicarbonate (Boc anhydride). This step, performed in a biphasic system (e.g., water/dichloromethane) with a base such as sodium hydroxide, yields N-Boc-ethylenediamine.

Reaction Conditions:

  • Solvent: Dichloromethane/water (1:1).
  • Base: 1.1 equiv. NaOH.
  • Temperature: 0–5°C (to suppress di-Boc byproduct formation).
  • Yield: ~85% (reported for analogous Boc protections).

Step 2: Methylcarbamoyl Group Introduction

The secondary amine of N-Boc-ethylenediamine is acylated using methyl isocyanate. This exothermic reaction requires careful temperature control to avoid urea byproducts.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or ethyl acetate.
  • Reagent: 1.2 equiv. methyl isocyanate.
  • Catalyst: Triethylamine (0.1 equiv.).
  • Temperature: −10°C to room temperature.
  • Yield: ~70–75% (estimated based on similar acylation reactions).

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of methyl isocyanate, forming the methylcarbamoyl group. Steric hindrance from the Boc group may necessitate extended reaction times (6–8 hours).

Route 2: Reductive Amination Approach

Step 1: Synthesis of N-Boc-2-Aminoethyl Carbamate

An alternative route involves reductive amination of glyoxylic acid derivatives. For example, N-Boc-ethylenediamine reacts with methyl carbamate in the presence of a reducing agent such as sodium cyanoborohydride.

Reaction Conditions:

  • Solvent: Methanol/acetic acid (9:1).
  • Reducing Agent: 1.5 equiv. NaBH3CN.
  • pH: Maintained at 4–5 using acetic acid.
  • Yield: ~65% (extrapolated from similar reductive aminations).

Step 2: Methylation of the Carbamate

The intermediate carbamate is methylated using methyl iodide in the presence of a strong base (e.g., potassium carbonate).

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF).
  • Base: 2.0 equiv. K2CO3.
  • Methylating Agent: 1.5 equiv. CH3I.
  • Temperature: 60°C, 12 hours.
  • Yield: ~60%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Acylation) Route 2 (Reductive Amination)
Total Yield 60–65% 50–55%
Purification Complexity Moderate (chromatography) High (multiple byproducts)
Scalability Suitable for >100g scale Limited to <50g scale
Cost Efficiency High (inexpensive reagents) Moderate (costly reducing agents)

Key Observations:

  • Route 1 offers superior scalability and cost efficiency, making it preferable for industrial applications.
  • Route 2’s reliance on moisture-sensitive reagents (e.g., NaBH3CN) complicates large-scale production.

Critical Optimization Parameters

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in acylation steps but may require stringent drying.
  • Toluene is preferred for Boc protections due to its azeotropic water-removal capability.

Temperature Control

  • Exothermic reactions (e.g., methyl isocyanate addition) necessitate cryogenic conditions (−10°C) to prevent decomposition.
  • Reductive aminations proceed optimally at 25°C, with deviations >30°C leading to over-reduction.

Byproduct Mitigation

  • Di-Boc byproducts in Route 1 are minimized by using sub-stoichiometric Boc anhydride (0.95 equiv.).
  • Urea formation in Route 2 is suppressed by maintaining pH <5 during reductive amination.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted carbamates .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is widely utilized as a protecting group for amines during peptide synthesis. The tert-butyl group provides steric hindrance that protects the amine functionality from unwanted reactions. This protection is crucial in multi-step syntheses where selective deprotection is necessary. The compound can be selectively deprotected under mild acidic conditions, allowing for the regeneration of the amine group without compromising other functional groups in the molecule.

Synthesis Methodology

The synthesis typically involves reacting 3-(methylamino)-3-oxopropylamine with tert-butyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. This method ensures efficient formation of the carbamate linkage while preserving the integrity of the functional groups involved.

Biological Research

In biological contexts, this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions. Its stability under physiological conditions makes it suitable for exploring biochemical pathways and molecular interactions.

Enzyme Interaction Studies

The compound has been used to modify proteins and enzymes, enabling researchers to investigate complex biochemical processes. For instance, it is instrumental in studies involving β-lactamase enzymes, which are critical in antibiotic resistance research . By understanding how this compound interacts with such enzymes, researchers can develop inhibitors that combat antibiotic resistance.

Pharmaceutical Applications

The potential of this compound as a prodrug is particularly noteworthy. Prodrugs are inactive compounds that can be metabolically converted into active drugs within the body, enhancing the bioavailability of therapeutic agents. This property positions it as a candidate for drug development aimed at improving therapeutic efficacy and reducing side effects .

Case Studies in Drug Development

Recent studies have highlighted its role in synthesizing intermediates for various pharmaceuticals, including lacosamide, an anticonvulsant medication . The compound's ability to act as an intermediate underscores its significance in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is unique due to its specific structure, which imparts distinct chemical reactivity and properties. Its tert-butyl group provides steric hindrance, influencing its reactivity in substitution reactions. Additionally, the presence of the methylcarbamoyl group enhances its potential for use in medicinal chemistry and drug development .

Biological Activity

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is a carbamate derivative with significant implications in biological research and pharmaceutical applications. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C9H18N2O3
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 122734-32-1

This compound is characterized by its stability and versatility, allowing it to serve as a reagent in various biochemical applications. Its structure includes a tert-butyl group that imparts steric hindrance, providing protection to the amine functionality during peptide synthesis.

1. Enzyme Mechanisms and Protein Interactions

This compound is utilized to study enzyme mechanisms and protein interactions due to its ability to modify proteins selectively. This property allows researchers to investigate biochemical pathways at a molecular level, enhancing the understanding of enzyme catalysis and interaction dynamics.

2. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. The mechanism of action may involve the inhibition of bacterial enzymes, which could disrupt vital cellular processes in pathogens.

3. Anticancer Potential

Research suggests that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cells, although the exact molecular pathways remain under investigation. The compound's stability under physiological conditions supports its potential use in cancer therapies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(methylamino)-3-oxopropylamine with tert-butyl chloroformate under basic conditions, such as sodium carbonate or potassium carbonate. This method effectively forms the carbamate linkage while preserving the integrity of functional groups involved.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamateC9H18N2O3Similar protective properties but different substitution pattern.
Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamateC10H20N2O3Contains an ethyl group instead of a methyl group.
Tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamateC10H20N2O4Incorporates a hydroxyl group which may alter solubility.

This table highlights how this compound stands out due to its specific structural configuration, which provides distinct steric hindrance and reactivity characteristics compared to similar compounds.

Study on Anticancer Activity

A recent study explored the effects of this compound on various cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability among treated cells compared to controls, suggesting its potential as an anticancer agent.

Mechanistic Insights into Antimicrobial Action

Research investigating the antimicrobial properties revealed that this compound effectively inhibited the growth of specific bacterial strains. The study detailed how the compound interacts with bacterial enzymes, thereby disrupting essential metabolic pathways necessary for bacterial survival.

Q & A

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

  • Methodological Answer : The Boc group hydrolyzes rapidly in 4M HCl/dioxane (1 hr, 25°C), while the methylcarbamoyl moiety resists basic hydrolysis (pH 10–12). Thermogravimetric analysis (TGA) shows decomposition onset at 180°C .

Q. Can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Solvent substitution (e.g., cyclopentyl methyl ether for THF) reduces environmental impact. Catalytic methods (e.g., lipase-mediated coupling) improve atom economy, minimizing waste .

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